

Application Note: Analysis of **N-Nitrosoglyphosate Sodium** by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: B3329239

[Get Quote](#)

Introduction

N-Nitrosoglyphosate (NNG), a potential impurity in the production of glyphosate, is a compound of significant concern due to the carcinogenic nature of many N-nitroso compounds.^{[1][2]} Regulatory bodies such as the Food and Agriculture Organization of the United Nations (FAO) have established maximum acceptable levels for NNG in technical glyphosate products, necessitating sensitive and reliable analytical methods for its determination.^{[1][3]} This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **N-Nitrosoglyphosate sodium** in various samples. The described methodologies are applicable to researchers, scientists, and drug development professionals involved in quality control and impurity profiling.

Two primary HPLC-based methods are presented: one employing post-column derivatization with colorimetric detection for enhanced sensitivity and selectivity, and another utilizing direct UV detection for a simpler setup.

Method 1: HPLC with Post-Column Derivatization and Colorimetric Detection

This method offers high sensitivity, making it suitable for detecting trace levels of NNG.^{[3][4][5]} The principle involves the separation of NNG from the sample matrix on an anion exchange column. The column effluent is then mixed with a reagent that causes the denitrosation of

NNG, and the resulting product reacts with a colorimetric reagent to form a colored azo dye, which is detected by a visible light detector.[3][4]

Method 2: HPLC with UV Detection

A more direct approach involves the use of an anion exchange column for separation followed by UV detection.[1][6] This method is simpler as it does not require a post-column reaction system. The mobile phase composition is critical for achieving the necessary separation from the matrix components.[1]

Method Validation

Both methods have been validated according to established guidelines, demonstrating satisfactory performance in terms of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization and Colorimetric Detection

This protocol is based on methods described for the analysis of N-Nitrosoglyphosate.[3][4][5]

1. Materials and Reagents

- **N-Nitrosoglyphosate sodium** analytical standard
- Deionized water
- Ammonium phosphate monobasic[4]
- Methanol, HPLC grade[4]
- Phosphoric acid[4]
- Sulfanilamide[3][4]
- N-(1-Naphthyl)ethylenediamine dihydrochloride[3][4]

- Hydrochloric acid (HCl)[\[3\]](#) or Hydrobromic acid (HBr)[\[4\]](#)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)[\[4\]](#)
- Sulfamic acid[\[4\]](#)

2. Instrumentation

- HPLC system with a pump, injector, and column oven
- Strong anion exchange (SAX) column[\[4\]](#)
- Post-column reaction system with a pump for reagents and a reaction coil
- Visible detector set to 546 nm or 550 nm[\[3\]\[4\]](#)
- Data acquisition and processing system

3. Chromatographic Conditions

Parameter	Condition
Column	Strong Anion Exchange (SAX) [4]
Mobile Phase	20 g ammonium phosphate monobasic in 2.0 L deionized water, add 400 mL methanol, bring to 4.0 L with deionized water, adjust pH to 2.1 with 85% phosphoric acid. Filter and degas. [4]
Flow Rate	1.0 mL/min [3]
Injection Volume	1 mL [4]
Column Temperature	Ambient

4. Post-Column Reaction

- Reagent 1: 4.35 g N-(1-naphthyl)ethylenediamine dihydrochloride in 400 mL deionized water. Add 500 mL 48% HBr and bring volume to 1.0 L with deionized water.[4]
- Reagent 2: To 2.0 L deionized water, add 400 mL concentrated HCl, 40.0 g sulfanilamide, and 135 mL 30% Brij 35. Bring volume to 4.0 L with deionized water.[4]
- The effluent from the column is mixed with the reagents in a post-column reactor.[4]

5. Sample Preparation

- All glassware should be rinsed with a sulfamic acid solution and then with deionized water to remove any trace amounts of nitrite.[4]
- Solid Samples: Accurately weigh the sample and dissolve it in a solution of sodium hydroxide and hydrogen peroxide, then dilute with deionized water.[4]
- Standard Solutions: Prepare a stock solution of **N-Nitrosoglyphosate sodium** in deionized water. Prepare working standards by serial dilution of the stock solution. A solution of sodium hydroxide/hydrogen peroxide is added to the standards to help prevent the formation of NNG.[4]

6. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (deionized water) to ensure no interfering peaks are present.
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared samples.
- Quantify the amount of **N-Nitrosoglyphosate sodium** in the samples using the calibration curve.

Protocol 2: HPLC with UV Detection

This protocol is based on methods developed for the direct determination of N-Nitrosoglyphosate.[1][6]

1. Materials and Reagents

- **N-Nitrosoglyphosate sodium** analytical standard
- Sodium sulfate (Na₂SO₄), HPLC grade[[1](#)]
- Sodium hydroxide (NaOH), HPLC grade[[1](#)]
- Deionized water

2. Instrumentation

- HPLC system with a pump, injector, and column oven
- Anion exchange column (e.g., Metrosep A Supp 7)[[1](#)]
- Photodiode array (PDA) or UV detector set at an appropriate wavelength

3. Chromatographic Conditions

Parameter	Condition
Column	Anion exchange column (e.g., Metrosep A Supp 7 250/4.0 mm)[1]
Mobile Phase	0.01 mol/L Sodium sulfate and 0.01 mol/L Sodium hydroxide in deionized water (pH 10)[1]
Flow Rate	1.0 mL/min
Injection Volume	100 µL
Column Temperature	Ambient
Detection	UV at an appropriate wavelength

4. Sample Preparation

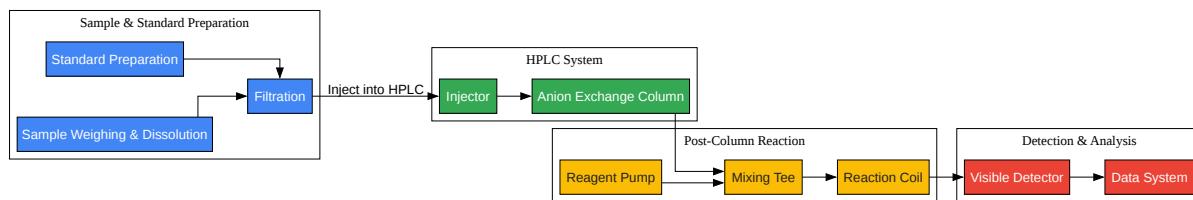
- Solid Samples: Dissolve a known amount of the sample in 0.1 mol/L NaOH solution. The solution can be sonicated and filtered before injection.[[1](#)]

- Standard Solutions: Prepare a stock solution of **N-Nitrosoglyphosate sodium** in water. Working standards are prepared by diluting the stock solution. For matrix-matched standards, glyphosate can be added to the standard solutions.[1]

5. Analysis Procedure

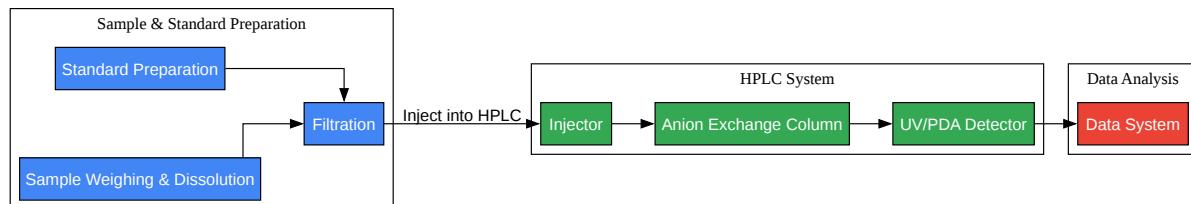
- Equilibrate the HPLC system with the mobile phase.
- Inject a blank (diluent) to check for interferences.
- Inject a series of standard solutions to construct a calibration curve.
- Inject the prepared sample solutions.
- Determine the concentration of **N-Nitrosoglyphosate sodium** in the samples from the calibration curve.

Data Presentation


Table 1: Summary of HPLC Method Parameters

Parameter	Method 1: Post-Column Derivatization	Method 2: UV Detection
Principle	Separation by anion exchange, post-column derivatization, and colorimetric detection.[4]	Direct separation by anion exchange and UV detection.[1]
Column	Strong Anion Exchange (SAX) [4]	Anion exchange (e.g., Metrosep A Supp 7)[1]
Mobile Phase	Ammonium phosphate/Methanol buffer (pH 2.1)[4]	Sodium sulfate/Sodium hydroxide solution (pH 10)[1]
Detector	Visible Detector (546 nm or 550 nm)[3][4]	UV/PDA Detector[1]
Sensitivity	High, suitable for trace analysis at ppb levels.[4]	Sufficient for quantification below the 1 mg/kg limit.[1]

Table 2: Method Validation Summary (Illustrative)


Parameter	Method 1: Post-Column Derivatization	Method 2: UV Detection
Linearity (r^2)	> 0.99[4]	> 0.99
LOD	0.04 mg/L[3]	Typically in the low mg/L range
LOQ	Typically in the low mg/L range	Typically in the low mg/L range
Accuracy (% Recovery)	83.3% to 101.8% (for other nitrosamines)[10]	83.0% to 105.3%[1]
Precision (%RSD)	< 10%[8]	< 5.2%[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC with Post-Column Derivatization.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC with UV Detection.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. [PDF] Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) | Semantic Scholar [semanticscholar.org]
- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- To cite this document: BenchChem. [Application Note: Analysis of N-Nitrosoglyphosate Sodium by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3329239#hplc-method-for-n-nitrosoglyphosate-sodium-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com